![molecular formula C6H8F2N2O B1444520 [5-(Difluormethyl)-1-methyl-1H-pyrazol-4-yl]methanol CAS No. 1511555-74-0](/img/structure/B1444520.png)
[5-(Difluormethyl)-1-methyl-1H-pyrazol-4-yl]methanol
Übersicht
Beschreibung
“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 1511555-74-0. It has a molecular weight of 162.14 . The compound is typically stored at 4°C and has a purity of 95%. It is usually in powder form .
Synthesis Analysis
The synthesis of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds has been a topic of research. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” can be represented by the InChI key provided in its properties . The InChI key is a unique identifier that provides information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” are complex and involve several steps. For instance, fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .Physical And Chemical Properties Analysis
“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a powder that is stored at 4°C . Its molecular weight is 162.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Späte Difluormethylierung in der Arzneimittelentwicklung
Die Fähigkeit der Verbindung, eine späte Difluormethylierung zu durchlaufen, macht sie in der pharmazeutischen Forschung wertvoll. Dieser Prozess ermöglicht die Einführung von Difluormethylgruppen in komplexe Moleküle, was möglicherweise ihre pharmakokinetischen Eigenschaften verändert . Dies kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen führen.
Antifungalmittel
Die Struktur von [5-(Difluormethyl)-1-methyl-1H-pyrazol-4-yl]methanol ist günstig für die Synthese neuartiger Antimykotika. Diese Verbindungen haben sich gegen eine Reihe von phytopathogenen Pilzen als wirksam erwiesen, was für landwirtschaftliche Anwendungen und den Schutz von Nutzpflanzen vor Pilzpathogenen entscheidend ist .
Synthese von fungiziden Amiden
Diese Verbindung dient als Vorläufer für die Synthese von 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäureamiden. Diese Amide sind eine Klasse von Fungiziden, die auf den mitochondrialen Atmungs-Enzymkomplex II zielen, der für die Energieproduktion in Zellen entscheidend ist . Die Hemmung dieses Enzyms kann zum Absterben von Pilzzellen führen und so Nutzpflanzen schützen.
Molekular-Docking-Studien
Die Struktur der Verbindung ermöglicht ihren Einsatz in Molekular-Docking-Studien, um zu verstehen, wie sie oder ihre Derivate mit biologischen Zielstrukturen interagieren könnten. Dies ist besonders nützlich bei der Entwicklung neuer Fungizide, bei denen die Wechselwirkung mit Enzymen wie Succinatdehydrogenase entscheidend ist .
Entwicklung neuer Fluoroalkylierungsreaktionen
Forscher verwenden this compound, um neuartige Fluoroalkylierungsreaktionen zu entwickeln. Diese Reaktionen sind wichtig für die Einführung von Fluoratomen in organische Verbindungen, die ihre chemischen und biologischen Eigenschaften signifikant verändern können .
Bioisosterie in der pharmazeutischen Chemie
Die Verbindung wird in der Bioisosterie verwendet, um Wasserstoffatome in medizinischen Verbindungen durch Fluor zu ersetzen. Dies kann zur Entwicklung von Medikamenten mit verbesserter metabolischer Stabilität, besserer Bioverfügbarkeit und erhöhter Bindungsaffinität zu ihren Zielstrukturen führen .
Zukünftige Richtungen
The future directions for the research and development of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds are promising. The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there is potential for further exploration and application of these compounds in various fields.
Wirkmechanismus
is a chemical process that introduces a difluoromethyl group into a molecule . This process has attracted significant interest in drug discovery over the last few decades . The introduction of the difluoromethyl group can significantly alter the properties of a molecule, potentially enhancing its therapeutic potential .
The process of difluoromethylation can be facilitated by various catalysts, particularly transition metals . These catalysts can selectively incorporate fluoroalkyl groups into organic molecules, especially during the late stages of a synthesis .
Biochemische Analyse
Biochemical Properties
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, it may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression .
Eigenschaften
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2,6,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVDXJLOTROEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


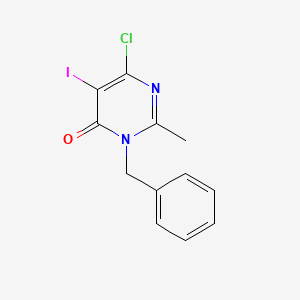

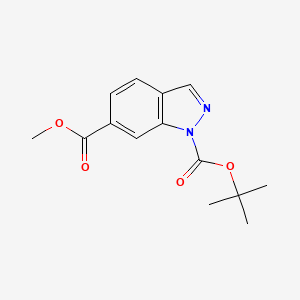


![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
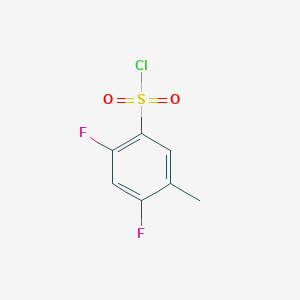
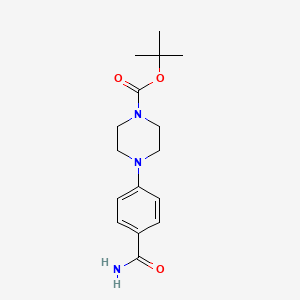

![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)
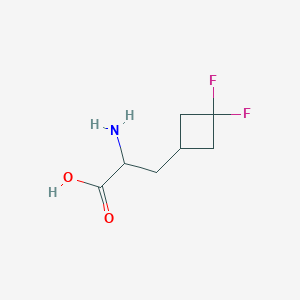
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
